molecular formula C25H26O4 B10848764 Folitenol

Folitenol

Cat. No.: B10848764
M. Wt: 390.5 g/mol
InChI Key: XERSCIKBWOLVNC-CYFREDJKSA-N
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Description

Folitenol is a pterocarpan compound with the molecular formula C25H26O4 . It is a naturally occurring compound found in the root bark of certain plants, such as Neorautanenia ficifolia

Preparation Methods

Synthetic Routes and Reaction Conditions: Folitenol can be synthesized through various chemical reactions involving the precursor compounds. One common method involves the isolation of this compound from the root bark of Neorautanenia ficifolia using solvent extraction techniques . The isolated compound can then be purified using chromatographic methods.

Industrial Production Methods: In an industrial setting, this compound can be produced by optimizing the extraction and purification processes. This involves large-scale solvent extraction followed by advanced chromatographic techniques to ensure high purity and yield. The reaction conditions, such as temperature, solvent type, and extraction time, are carefully controlled to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Folitenol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, such as dihydrothis compound.

    Substitution: this compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Folitenol is unique among pterocarpans due to its specific chemical structure and properties. Similar compounds include:

Comparison:

This compound’s unique combination of chemical structure and biological activities makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C25H26O4

Molecular Weight

390.5 g/mol

IUPAC Name

(2R,11R)-17,17-dimethyl-8-(3-methylbut-2-enyl)-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),5(10),6,8,14(19),15,20-heptaen-7-ol

InChI

InChI=1S/C25H26O4/c1-14(2)5-6-15-11-18-22(12-20(15)26)27-13-19-16-7-8-21-17(23(16)28-24(18)19)9-10-25(3,4)29-21/h5,7-12,19,24,26H,6,13H2,1-4H3/t19-,24-/m0/s1

InChI Key

XERSCIKBWOLVNC-CYFREDJKSA-N

Isomeric SMILES

CC(=CCC1=CC2=C(C=C1O)OC[C@@H]3[C@H]2OC4=C3C=CC5=C4C=CC(O5)(C)C)C

Canonical SMILES

CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=C3C=CC5=C4C=CC(O5)(C)C)C

Origin of Product

United States

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